Hippuric-benzaldehyde azalactone

Vue d'ensemble

Description

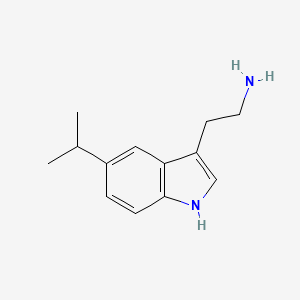

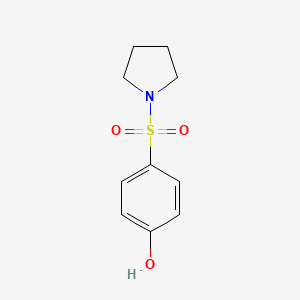

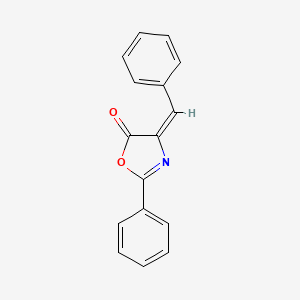

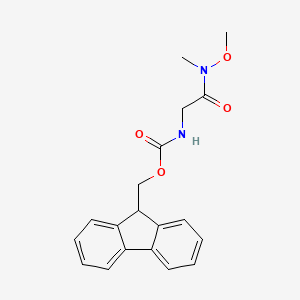

Hippuric-benzaldehyde azalactone is a chemical compound with the molecular formula C16H11NO2 . It contains a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 aliphatic ester .

Synthesis Analysis

The synthesis of Hippuric-benzaldehyde azalactone involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate also has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form an azlactone . This compound, on reduction, gives access to phenylalanine .Molecular Structure Analysis

The molecular structure of Hippuric-benzaldehyde azalactone is complex, with multiple types of bonds and rings. It includes 21 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 aliphatic ester .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Hippuric-benzaldehyde azalactone are part of the Erlenmeyer–Plöchl azlactone and amino-acid synthesis . This process transforms an N-acyl glycine to various other amino acids via an oxazolone (also known as an azlactone) .Physical And Chemical Properties Analysis

Hippuric-benzaldehyde azalactone has a molecular weight of 249.2640 . Its IUPAC Standard InChI is InChI=1S/C16H11NO2/c18-16-14 (11-12-7-3-1-4-8-12)17-15 (19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Hippuric-benzaldehyde azalactone is an important intermediate for the synthesis of a variety of otherwise difficult to obtain synthetically useful and novel heterocyclic systems .

Pharmaceuticals

These compounds have significant utility in pharmaceuticals. They are used in the production of analgesics, antibacterials, antifungals, antagonists, anti-inflammatory drugs, anti-microbial drugs, and anti-diabetic drugs .

Precursors for Biologically Active Peptides

Erlenmeyer azlactones, which include Hippuric-benzaldehyde azalactone, have been used in a wide variety of reactions as precursors for biologically active peptides .

Herbicides and Fungicides

These compounds have been used in the production of herbicides and fungicides, contributing to the agricultural industry .

Drugs, Pesticides, and Agrochemical Intermediates

Hippuric-benzaldehyde azalactone is used as an intermediate in the production of various drugs, pesticides, and agrochemicals .

Amino Acid Synthesis

The Erlenmeyer–Plöchl azlactone and amino acid synthesis, named after Friedrich Gustav Carl Emil Erlenmeyer who partly discovered the reaction, is a series of chemical reactions which transform an N - acyl glycine to various other amino acids via an oxazolone (also known as an azlactone) .

Mécanisme D'action

Target of Action

Hippuric-benzaldehyde azalactone primarily targets the amino acid synthesis pathway . It interacts with the N-acyl glycine , a key component in this pathway, and transforms it into various other amino acids .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. Hippuric acid, the benzamide derivative of glycine, cyclizes in the presence of acetic anhydride, condensing to give 2-phenyl-oxazolone . This intermediate has two acidic protons and reacts with benzaldehyde, acetic anhydride, and sodium acetate to form a so-called azlactone .

Biochemical Pathways

The affected biochemical pathway is the amino acid synthesis pathway . The formation of the azlactone intermediate from N-acyl glycine is a key step in this pathway . The azlactone then undergoes further reactions to produce various other amino acids .

Result of Action

The result of the action of Hippuric-benzaldehyde azalactone is the production of various amino acids via the amino acid synthesis pathway . For instance, the azlactone intermediate formed during the reaction can be reduced to give access to phenylalanine , an essential amino acid.

Action Environment

The action of Hippuric-benzaldehyde azalactone is influenced by various environmental factors. For instance, the presence of acetic anhydride is necessary for the cyclization of hippuric acid to form 2-phenyl-oxazolone . Additionally, the presence of benzaldehyde, acetic anhydride, and sodium acetate is required for the formation of the azlactone intermediate . Therefore, the compound’s action, efficacy, and stability would likely be influenced by the concentrations of these substances in the environment.

Orientations Futures

Research into the synthesis and applications of Hippuric-benzaldehyde azalactone is ongoing. For instance, recent studies have explored the use of Bi(III) salts as environmentally friendly reagents for organic synthesis . Additionally, the compound has been identified in certain fungal endophytes, suggesting potential biological applications .

Propriétés

IUPAC Name |

(4E)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

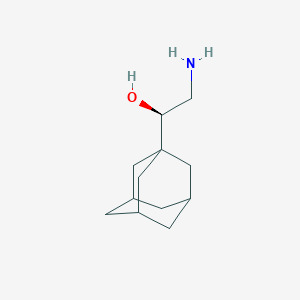

![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)

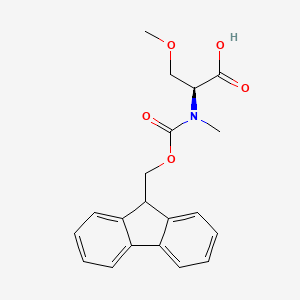

![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)